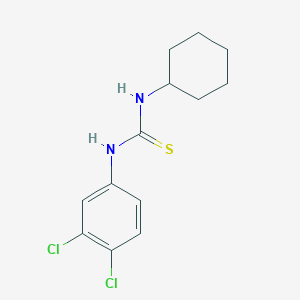
1-Cyclohexyl-3-(3,4-dichlorophenyl)thiourea
Cat. No. B5760161
M. Wt: 303.2 g/mol
InChI Key: ZOQUZJUDOXNLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03961056
Procedure details


A mixture of 16.2 gm. (0.1 mole) of 3,4-dichloroaniline and 14.1 gm. (0.1 mole) of cyclohexyl isothiocyanate is heated together on the steam bath for four hours. The solid is crystallized from ethanol-water; 18 gm. (59%), m.p. 159°-162°.


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[CH:10]1([N:16]=[C:17]=[S:18])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>>[CH:10]1([NH:16][C:17]([NH:5][C:4]2[CH:6]=[CH:7][C:8]([Cl:9])=[C:2]([Cl:1])[CH:3]=2)=[S:18])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(N)C=CC1Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N=C=S
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 16.2 gm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid is crystallized from ethanol-water
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(CCCCC1)NC(=S)NC1=CC(=C(C=C1)Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
